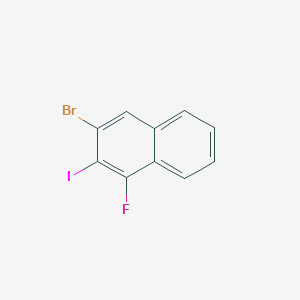

3-Bromo-1-fluoro-2-iodonaphthalene

Beschreibung

Contextual Significance of Trihalogenated Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Trihalogenated naphthalene derivatives, such as 3-Bromo-1-fluoro-2-iodonaphthalene, are of considerable importance in modern organic chemistry. They primarily function as versatile intermediates in the synthesis of complex organic molecules. evitachem.com The presence of three different halogens (bromine, fluorine, and iodine) on the naphthalene scaffold offers orthogonal reactivity, allowing for selective functionalization at specific positions. This makes them highly valuable in the construction of tailored molecules for applications in materials science and the development of specialty chemicals. evitachem.com Halogenated naphthalenes and their derivatives are crucial starting materials for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov The electronic and optical properties of fused aromatic systems, which can be fine-tuned by halogenation, are also of significant interest. nih.gov

Evolution of Research in Multi-Halogenated Naphthalene Synthesis and Reactivity

The synthesis of multi-halogenated naphthalenes has evolved from traditional electrophilic aromatic substitution to more sophisticated and regioselective methods. researchgate.net Early methods often resulted in mixtures of isomers, which were challenging to separate. researchgate.net However, recent advancements have focused on achieving precise control over the placement of each halogen atom.

Modern synthetic strategies include:

Directed C-H functionalization: This approach uses directing groups to selectively activate specific C-H bonds on the naphthalene ring for halogenation. nih.gov

Benzannulation of haloalkynes: This method allows for the construction of the naphthalene ring itself with predefined halogen substitution patterns. researchgate.net

Metal-mediated halogenation: The use of metal amides can facilitate halogenation reactions on electron-deficient naphthalene systems. rsc.org

A specific synthetic route to produce this compound involves an iodine quench, which has been reported to yield the product with high efficiency. evitachem.com The reactivity of these compounds is dominated by the nature of the carbon-halogen bonds. The iodine and bromine atoms are particularly susceptible to nucleophilic substitution and are excellent participants in various cross-coupling reactions. evitachem.com

Positional Isomerism and Halogen Substitution Patterns in Naphthalene Scaffolds

The naphthalene ring system has two distinct types of non-bridgehead carbon positions: alpha (α) positions (1, 4, 5, and 8) and beta (β) positions (2, 3, 6, and 7). almerja.com This positional isomerism is a critical factor in the reactivity and properties of substituted naphthalenes.

In electrophilic aromatic substitution reactions, the α-position is generally the kinetically favored site of attack. almerja.comlibretexts.org This is because the carbocation intermediate formed during α-substitution is more stabilized by resonance. libretexts.org However, under conditions of thermodynamic control, the β-substituted product may be favored, as it often experiences less steric hindrance. almerja.com

The specific pattern of halogen substitution profoundly influences the electronic and steric properties of the naphthalene molecule. acs.org

Electronic Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect. numberanalytics.com Fluorine, being the most electronegative, has the strongest inductive effect. mdpi.com This can decrease the electron density of the aromatic ring, affecting its reactivity in substitution reactions. numberanalytics.com

Compound Data

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1-fluoro-2-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFI/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQDAXJODFEXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469193 | |

| Record name | 3-Bromo-1-fluoro-2-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874907-48-9 | |

| Record name | 3-Bromo-1-fluoro-2-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Studies on 3 Bromo 1 Fluoro 2 Iodonaphthalene and Multi Halogenated Naphthalenes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from small molecules to large biological systems.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters that provide insights into the reactivity and electronic behavior of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and its potential for electronic transitions. nih.govsamipubco.com

Table 1: Illustrative HOMO-LUMO Gaps of Substituted Naphthalenes (Hypothetical Data for 3-Bromo-1-fluoro-2-iodonaphthalene)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene (B1677914) | -6.13 | -1.38 | 4.75 |

| 1-Fluoronaphthalene | -6.25 | -1.45 | 4.80 |

| 3-Bromonaphthalene | -6.18 | -1.50 | 4.68 |

| 2-Iodonaphthalene | -6.05 | -1.62 | 4.43 |

| This compound | (Estimated) -6.30 | (Estimated) -1.70 | (Estimated) 4.60 |

Note: The data for substituted naphthalenes, including the target compound, are illustrative and based on general trends observed in related molecules. Specific computational studies are required for accurate values.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting sites of electrophilic and nucleophilic attack. In the context of halogenated compounds, MEP is particularly useful for identifying regions of positive electrostatic potential, known as σ-holes, on the surface of halogen atoms. ijres.org These σ-holes are responsible for the formation of halogen bonds, which are non-covalent interactions that play a crucial role in supramolecular chemistry and crystal engineering. wikipedia.org

For this compound, the presence of three different halogen atoms suggests a complex MEP landscape. The strength of the σ-hole generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. wikipedia.org Therefore, the iodine atom in this compound is expected to have the most positive σ-hole, making it the primary site for halogen bonding interactions. The bromine atom would have a smaller, yet significant, σ-hole, while the highly electronegative fluorine atom is less likely to act as a halogen bond donor.

Computational studies on other halogenated aromatic compounds have demonstrated the utility of MEP in predicting and understanding halogen bonding. acs.org For example, in cocrystals of N,N′-di(4-pyridyl)-naphthalene-1,4,5,8-tetracarboxydiimide with diiodine, the halogen bond energies were estimated using CrystalExplorer, highlighting the importance of these interactions in the crystal packing. acs.org The MEP analysis of halogenated molecules reveals that electron-withdrawing substituents can enhance the positive character of the σ-hole, thereby strengthening the halogen bond. In this compound, the electronegative fluorine atom would likely enhance the σ-holes on the adjacent iodine and bromine atoms.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. cecam.orgscience.gov It allows for the calculation of excitation energies and oscillator strengths, which can be compared with experimental UV-Vis spectra to identify electronic transitions. nih.gov

While specific TD-DFT calculations for this compound have not been reported in the reviewed literature, studies on other naphthalene derivatives and halogenated aromatic compounds provide a framework for such investigations. For example, TD-DFT has been used to study the excited states of naphthalene dimers and to understand the nature of their electronic transitions. rsc.org Research on halogenated phenanthrenes has shown that halogenation leads to a red-shift in the absorption peaks compared to the parent molecule. researchgate.net A similar effect would be anticipated for this compound, with the heavy iodine and bromine atoms likely influencing the electronic transitions.

The ZINDO/S semi-empirical method has also been successfully used to calculate the excited states of naphthalene derivatives, showing good agreement with experimental results. epa.gov

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. youtube.comarxiv.orgyoutube.comyoutube.com A transition state represents the highest energy point along a reaction coordinate and understanding its structure and energetics is crucial for predicting reaction rates and pathways.

For a molecule like this compound, with multiple reactive sites, DFT can be used to explore various potential reaction pathways, such as nucleophilic aromatic substitution or cross-coupling reactions. While specific transition state analyses for this compound are not available, the general methodology is well-established. Computational studies on the reactions of other halogenated aromatic compounds have successfully used DFT to model transition states and provide insights into reaction mechanisms. researchgate.net For instance, the role of halogen bonding in facilitating electron and halogen transfer in reactions of halogenated molecules has been investigated through computational analyses. researchgate.net

Molecular Dynamics and Monte Carlo Simulations for Supramolecular Assembly

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for studying the dynamic behavior and self-assembly of molecules into larger supramolecular structures. arxiv.orgmdpi.com

While specific simulations of this compound are not found in the literature, studies on related systems provide valuable insights. For instance, MC simulations have been used to investigate the on-surface self-assembly of halogenated naphthalene derivatives into metal-organic precursor architectures. researchgate.net These simulations have shown that the distribution of halogen atoms on the naphthalene core dictates the resulting supramolecular connections, leading to diverse structures such as linear and cyclic aggregates. researchgate.net This suggests that the specific substitution pattern of this compound would play a critical role in directing its self-assembly into well-defined nanostructures.

MD simulations have also been employed to study the self-assembly of fullerene-based amphiphiles and tetrapeptide motifs, demonstrating the ability of these methods to elucidate the formation and structure of complex supramolecular assemblies in solution. mdpi.comsynthical.com Given the potential for halogen bonding and π-π stacking interactions, MD and MC simulations of this compound could reveal its aggregation behavior and the structure of its self-assembled materials.

Modeling Intermolecular Interactions in Halogenated Naphthalene Crystals

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces. In halogenated naphthalenes, these interactions are particularly rich and complex due to the presence of multiple halogen atoms with varying sizes and electronegativities. Computational modeling has become an indispensable tool for understanding and predicting the crystal structures of these compounds.

Key intermolecular interactions in halogenated naphthalene crystals include:

Halogen Bonding: A highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In crystals of multi-halogenated naphthalenes, various types of halogen bonds can be observed, such as I···Cl and Cl···Cl contacts. nih.gov These interactions play a crucial role in the formation of multicomponent molecular solids. nih.goviucr.org

π-Hole and σ-Hole Bonding: In perfluorohalogenated naphthalenes, the presence of multiple fluorine atoms can create regions of positive electrostatic potential on the carbon atoms of the naphthalene ring, leading to π-hole interactions. rsc.org These can cooperate with the σ-hole bonding of heavier halogen atoms, like iodine, to create unique intermolecular interaction motifs. rsc.org Computational studies have shown that π-hole bonding in these systems is significantly enhanced compared to their benzene (B151609) counterparts. rsc.org

C-Halogen···π Contacts: The halogen atoms can also interact with the π-system of an adjacent naphthalene ring, further stabilizing the crystal structure. nih.goviucr.org

Computational approaches, such as ab initio calculations and density functional theory (DFT), are employed to quantify the strength and nature of these interactions. acs.org Energy framework diagrams, derived from computational analysis, can reveal the energetic contributions of different types of intermolecular bonds within the crystal. mdpi.com These theoretical investigations provide a deep understanding of the structure-directing roles of various non-covalent forces, which is essential for crystal engineering. rsc.org

Table 1: Key Intermolecular Interactions in Halogenated Naphthalene Crystals

| Interaction Type | Description | Significance in Crystal Packing |

| Halogen Bonding | Directional interaction involving a halogen's σ-hole. | Directs molecular assembly and forms robust synthons. |

| π-π Stacking | Attraction between aromatic π-systems. | Contributes to cohesive energy and dense packing. |

| π-Hole Bonding | Interaction with positive potential on the naphthalene ring. | Enhanced by perfluorination, creating novel packing motifs. rsc.org |

| C-Halogen···π Contacts | Interaction between a halogen atom and a π-system. | Provides additional stabilization to the crystal lattice. nih.goviucr.org |

Prediction of Self-Assembly and Polymerization from Halogenated Naphthalene Building Blocks

The predictable nature of intermolecular interactions in halogenated naphthalenes makes them excellent building blocks for the bottom-up construction of supramolecular architectures and covalent polymers. acs.org Computational modeling is instrumental in predicting how these molecules will self-assemble and guide the synthesis of materials with desired topologies and functions. acs.org

The on-surface synthesis of polymers, often utilizing the Ullmann coupling reaction of halogenated aryl monomers, is a powerful technique for creating low-dimensional, covalently bonded structures. acs.orgacs.org The choice of halogenated naphthalene monomers, including their specific halogen substitution patterns, can direct the self-assembly of metal-organic precursors and the subsequent polymerization to form diverse architectures such as chains, ladders, and networks. acs.orgacs.org

Monte Carlo (MC) simulations are a valuable computational method for predicting the structure of these self-assembled systems. acs.orgacs.org By modeling the directional interactions between halogenated naphthalene units, MC simulations can forecast the formation of various supramolecular aggregates, including linear and cyclic structures. acs.org These theoretical predictions can help in the rational design of polymerization reactions to achieve organic structures with predefined size, shape, and connectivity. acs.org

Furthermore, halogenated naphthalenes can be incorporated as building blocks into more complex molecular frameworks. For instance, naphthalene-fused propellanes can be selectively functionalized to create three-dimensional building blocks for methylene-alternating copolymers, which exhibit properties like gas adsorption. beilstein-journals.org Similarly, chiral binaphthalene units can be used to construct self-assembled nanoscale emitters of circularly polarized light. mdpi.com The self-assembly process in these systems is driven by a combination of forces, including hydrogen bonding and π-π stacking, leading to the formation of well-defined nanostructures like spheres. mdpi.com

Development of Polarizable Force Fields for Halogen-Containing Compounds

To accurately simulate the behavior of halogenated compounds like this compound in condensed phases, it is crucial to have a force field that can account for the anisotropic nature of charge distribution around the halogen atoms. Standard, non-polarizable force fields often fail to correctly describe phenomena like halogen bonding. This has spurred the development of polarizable force fields, which explicitly model the electronic polarization of molecules in response to their environment.

One of the most promising approaches is the classical Drude oscillator model. nih.govnih.govacs.org In this model, a "Drude particle," a virtual particle connected to the atom by a harmonic spring, represents the polarizable electronic cloud. This allows for a more nuanced description of electrostatic interactions.

The development of a polarizable force field for halogen-containing compounds involves several key steps:

Parameterization: The force field parameters are optimized to reproduce high-level quantum mechanical data and experimental observables. nih.govnih.govacs.org This includes targeting quantum mechanical dipole moments, molecular polarizabilities, and interaction energies with water. nih.govnih.govacs.org Experimental data such as enthalpies of vaporization, molecular volumes, and dielectric constants are also used in the parameterization process. nih.govnih.govacs.org

Inclusion of Anisotropy: To accurately model halogen bonds, it is essential to incorporate anisotropy in the polarizability of the halogen atom. nih.govnih.govacs.org This is often achieved by including a virtual particle and assigning specific Lennard-Jones parameters to the halogen Drude particle. nih.govnih.govacs.org

Validation: The developed force field is then validated by testing its ability to reproduce the properties of a wide range of halogenated compounds, including halogenated naphthalenes and alkanes, that were not used in the initial parameterization. nih.govnih.govacs.org

These advanced polarizable force fields have shown unprecedented accuracy in reproducing the geometries and relative energies of both halogen bonds and halogen-hydrogen bond interactions. nih.govnih.govacs.org They are expected to be highly valuable for computer-aided drug design (CADD) and for the study of halogenated derivatives in various chemical and biophysical applications. nih.govnih.govacs.orgresearchgate.net

Table 2: Components of a Polarizable Force Field for Halogenated Compounds

| Component | Description | Purpose |

| Drude Oscillator | A virtual particle representing the polarizable electron cloud. nih.govnih.govacs.org | To model electronic polarization explicitly. |

| Anisotropic Atomic Polarizability | Accounts for the non-uniform charge distribution around the halogen. nih.govnih.govacs.org | To accurately describe directional interactions like halogen bonding. |

| Lennard-Jones Parameters on Drude Particle | Fine-tunes the short-range interactions of the polarizable cloud. nih.govnih.govacs.org | To improve the reproduction of condensed-phase properties. |

| Quantum Mechanical & Experimental Data | Used for parameter optimization and validation. nih.govnih.govacs.org | To ensure the force field is physically realistic and predictive. |

Advanced Applications of Halogenated Naphthalenes in Materials Science and Organic Synthesis

Halogenated Naphthalenes as Building Blocks in Advanced Organic Synthesis

The unique substitution pattern of 3-Bromo-1-fluoro-2-iodonaphthalene makes it a highly valuable precursor in sophisticated organic synthesis, enabling the selective formation of new chemical bonds and the construction of diverse molecular architectures.

The differential reactivity of the carbon-halogen bonds in this compound is a key feature that allows for its use in sequential, site-selective cross-coupling reactions. Generally, the carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is typically the most inert. This reactivity hierarchy enables the stepwise introduction of different functional groups at specific positions on the naphthalene (B1677914) scaffold.

For instance, palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, can be employed to selectively functionalize the 2-position by targeting the C-I bond. nih.govbeilstein-journals.orgrsc.org Subsequent reactions, under potentially harsher conditions, can then be used to modify the 3-position via the C-Br bond. This stepwise approach provides a high degree of control over the final molecular structure. The naphthalene sulfonamide scaffold, for example, has been explored for its CCR8 antagonistic properties, where palladium-catalyzed cross-coupling on a bromo-naphthalene precursor was a key step in creating a diverse library of compounds. nih.gov

The synthesis of this compound itself can be achieved from 3-bromo-1-fluoronaphthalene (B577115) through a directed ortho-metalation process using n-butyllithium and diisopropylamine, followed by quenching with iodine. chemicalbook.comevitachem.com

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Position on Naphthalene | Relative Reactivity | Typical Coupling Reactions |

| Iodine | 2 | High | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |

| Bromine | 3 | Medium | Suzuki, Sonogashira, Heck, Stille |

| Fluorine | 1 | Low | Generally unreactive in standard cross-coupling |

This table illustrates the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which is crucial for the selective derivatization of polyhalogenated naphthalenes.

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore a wide range of biological activities. rsc.orgcam.ac.ukcam.ac.uk The multi-functional nature of this compound makes it an excellent starting point for DOS strategies. By employing a variety of coupling partners in sequential cross-coupling reactions, a large library of compounds with diverse appendages at the 2- and 3-positions can be rapidly assembled from a single, common intermediate. organic-chemistry.org

This approach allows for the systematic variation of substituents, leading to a broad exploration of chemical space and increasing the probability of discovering molecules with novel biological functions. cam.ac.ukbroadinstitute.org The ability to introduce different functionalities, such as aryl, alkyl, and heteroatom-containing groups, provides a powerful platform for creating molecular diversity. organic-chemistry.orgnih.gov

Polycyclic aromatic hydrocarbons (PAHs) are of significant interest in materials science and medicinal chemistry. nih.govnih.gov Halogenated naphthalenes like this compound can serve as key intermediates in the synthesis of larger, functionalized PAHs. Through annulation reactions, where new rings are fused onto the naphthalene core, complex and extended aromatic systems can be constructed.

The halogen substituents can direct the regiochemistry of these annulation reactions and can also be retained in the final product for further functionalization. For instance, a bromo-functionalized PAH can be used in subsequent cross-coupling reactions to introduce additional diversity. nih.gov The synthesis of pinpoint-fluorinated PAHs, which are promising for organic electronics, has been demonstrated starting from fluorinated precursors. researchgate.net

Rational Design of Naphthalene-Based Materials with Tailored Properties

The specific halogenation pattern of this compound allows for the rational design of advanced materials with precisely controlled solid-state structures and electronic properties.

In the solid state, the arrangement of molecules is governed by a variety of non-covalent interactions. Halogen atoms, particularly bromine and iodine, can participate in highly directional interactions known as halogen bonds, which are a type of σ-hole interaction. iisc.ac.inmdpi.com A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded halogen atom, located along the extension of the covalent bond. researchgate.netnih.gov This positive region can interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as a lone pair of electrons.

Furthermore, the planar aromatic system of the naphthalene core can engage in π-hole interactions, where a region of positive electrostatic potential exists above and below the plane of the ring. researchgate.netresearchgate.net The interplay of these σ-hole and π-hole interactions, along with traditional hydrogen bonds and van der Waals forces, can be used to control the packing of molecules in a crystal lattice, thereby influencing the material's bulk properties. The presence of multiple halogen atoms on the naphthalene core of this compound provides multiple sites for these directional interactions, enabling the design of crystalline materials with specific topologies and enhanced thermal or electronic properties.

Table 2: Key Intermolecular Interactions Involving Halogenated Naphthalenes

| Interaction Type | Description | Participating Atoms/Groups |

| σ-hole Bonding | A non-covalent interaction involving the region of positive electrostatic potential on a halogen atom. iisc.ac.inresearchgate.net | Bromine, Iodine |

| π-hole Bonding | A non-covalent interaction involving the region of positive electrostatic potential above and below a planar aromatic ring. researchgate.netresearchgate.net | Naphthalene π-system |

| Halogen Bonding | A specific type of σ-hole interaction where the halogen acts as the electrophilic species. mdpi.comnih.gov | Bromine, Iodine |

This table summarizes the key non-covalent interactions that can be exploited in the design of crystalline materials based on halogenated naphthalenes.

The electrochemical reduction of polyhalogenated aromatic compounds presents a bottom-up approach to the synthesis of carbon-based nanomaterials. While specific studies on the electrochemical reduction of this compound to form graphene-like films are not extensively documented, the general principle involves the sequential cleavage of carbon-halogen bonds at an electrode surface. This process can lead to the formation of reactive aryl radicals that subsequently polymerize on the electrode, forming a thin film.

The structure and properties of the resulting film would be influenced by the nature and position of the halogen atoms on the starting monomer. The electrochemical reduction of various organic halides has been explored for this purpose. The development of low-cost and customizable flow reactors for electrochemistry could facilitate research in this area. nih.gov Graphene-based materials are of interest for various applications, including as catalysts for the oxygen reduction reaction. tum.de

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms for 3-Bromo-1-fluoro-2-iodonaphthalene

The synthesis of highly substituted naphthalenes like this compound requires precise and often multi-step strategies. A documented method for its synthesis involves a halogen-dance reaction followed by quenching with an iodine source. Specifically, the process can start from 3-Bromo-1-fluoronaphthalene (B577115). This precursor undergoes a lithiation reaction, which is critically influenced by solvent systems; a mixture of tetrahydrofuran (B95107) (THF) and hexane (B92381) is often employed to balance reactivity and prevent over-lithiation. The subsequent iodine quench traps the resulting organolithium intermediate, yielding this compound, with reported yields around 80%. evitachem.com

The reactivity of this compound is dictated by the distinct electronic nature and steric environment of its three different halogen substituents. The presence of bromine, fluorine, and iodine on the naphthalene (B1677914) core makes it a versatile intermediate for creating more complex molecules. evitachem.com The carbon-iodine bond is typically the most reactive towards metal-halogen exchange and cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the most inert. This differential reactivity allows for selective, stepwise functionalization. The molecule's ability to engage with both nucleophiles and electrophiles facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in organic synthesis. evitachem.com

Unexplored Reactivity and Synthetic Challenges in Polyhalogenated Naphthalene Systems

The synthesis and manipulation of polyhalogenated naphthalene systems are fraught with challenges that also represent opportunities for novel discoveries. A significant hurdle is controlling the regioselectivity of halogenation, especially in systems with multiple, different halogens. The steric strain imposed by bulky substituents in close proximity, such as in the peri-positions (1,8-positions), can lead to distorted naphthalene rings. nih.govepa.gov X-ray structure determinations of some sterically strained, disubstituted naphthalenes have revealed twisted geometries of the naphthalene core. nih.gov This strain can, however, be harnessed to create unique molecular architectures and bonding environments. nih.gov

A key challenge lies in the development of synthetic methodologies that can overcome the deactivation of the aromatic system by multiple electron-withdrawing halogen atoms. Magnesium amide-mediated halogenation has shown success in synthesizing perfluorohalogenated naphthalenes from electron-deficient starting materials. rsc.org Another challenge is the inherent instability and potential for explosive reactions when using certain reagents, like diazonium salts, which are often employed in the synthesis of nitrogen-containing aromatic compounds. rsc.org Developing azide-free and diazonium-free synthetic routes is a crucial area of ongoing research. rsc.org The creation of densely functionalized naphthalenes, where multiple reactive groups are installed in adjacent positions, requires highly chemoselective reactions to manipulate one group without affecting the others. researchgate.net

Emerging Computational Approaches for Predictive Modeling in Multi-Halogenated Naphthalenes

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like multi-halogenated naphthalenes. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful methods for investigating the structural and electronic properties of these systems. acs.orgacs.org Such calculations can predict molecular geometries, including the degree of twisting in the naphthalene backbone caused by sterically demanding substituents. acs.org For instance, computational studies have shown that steric hindrance from halogen and alkyl substituents is a primary determinant of the twist angles in fully substituted acenes, including naphthalenes. acs.org

These computational models can also elucidate the nature of intermolecular interactions, which are crucial for the design of new materials. rsc.org Studies on perfluorohalogenated naphthalenes have used computational analysis to reveal that π-hole bonding is significantly enhanced compared to corresponding benzene (B151609) systems, which has implications for crystal engineering. rsc.org Furthermore, multi-scale computational modeling, which combines techniques like molecular dynamics simulations and DFT analysis, can be used to screen virtual libraries of compounds and predict their binding affinities and reactivity, offering a pathway to identify novel chemical scaffolds for specific applications. nih.gov These predictive models help guide synthetic efforts, saving time and resources by focusing on molecules with the most promising properties.

Potential for Novel Materials and Advanced Synthetic Methodologies Based on Halogenated Naphthalenes

The unique electronic and structural properties of halogenated naphthalenes make them attractive building blocks for a wide array of novel materials. nih.gov Perfluorohalogenated naphthalenes, for example, are being explored for their potential in creating organic crystalline materials with unique intermolecular interactions like σ-hole and π-hole bonding. rsc.org The introduction of naphthalene units into polymer networks has been shown to enhance porosity, leading to materials with high efficacy for CO2 uptake and the adsorption of heavy metals. mdpi.com The larger, more polarizable π-system of naphthalene compared to benzene can improve these properties. mdpi.com

Advanced synthetic methodologies are continuously being developed to construct complex naphthalene-based architectures. cornell.edu Benzannulation reactions provide a versatile tool for accessing novel aromatic structures. cornell.edu The development of one-pot, tandem reactions allows for the efficient synthesis of complex frameworks, such as naphthalene-based aza-oxasteroids, by forming multiple bonds and rings in a single synthetic operation. mdpi.com Furthermore, halogenated naphthalenes serve as key intermediates in the synthesis of functional materials like naphthalene-diimide-based hybrid organic-inorganic perovskites, which exhibit interesting optical and electrical properties. acs.org These compounds are also used to create hybrids with other molecular scaffolds, such as chalcones, to produce materials with potential biological applications, including as anticancer and antimicrobial agents. nih.gov

Q & A

Q. Table 1: Optimized Reaction Conditions

| Step | Reagent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Fluorination | Selectfluor® | – | 60 | 75 | 90 |

| Bromination | NBS | AIBN | 80 | 82 | 92 |

| Iodination | I₂ | Pd(PPh₃)₄ | 100 | 68 | 95 |

How can researchers resolve contradictions in NMR and mass spectrometry data for halogenated naphthalenes?

Methodological Answer:

Contradictions often arise from isotopic interference (e.g., bromine/iodine splitting patterns) or solvent artifacts. Strategies include:

- Deuterated Solvents : Use CDCl₃ to avoid proton interference in ¹H NMR .

- High-Resolution MS : Resolve isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) with HRMS (Δ < 2 ppm) .

- 2D NMR : COSY and HSQC clarify overlapping signals in crowded aromatic regions .

- X-ray Crystallography : Confirms regioselectivity when spectral data is ambiguous .

Q. Table 2: Common Spectral Artifacts and Solutions

| Artifact Type | Example | Resolution Method |

|---|---|---|

| Isotopic Splitting | Br/I doublets in MS | HRMS or isotopic simulation |

| Solvent Peaks | Residual CHCl₃ in ¹H NMR | Use D₂O exchange or deuterated solvents |

| Overlapping Signals | Fluorine-coupled protons | 19F-¹H HOESY |

What advanced spectroscopic methods are recommended for characterizing regioselectivity in halogenated naphthalenes?

Methodological Answer:

Regioselectivity challenges arise due to similar electronegativities of halogens. Advanced techniques include:

- 19F NMR : Detects fluorine’s electronic environment; coupling constants (²J, ³J) reveal substitution patterns .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies halogen electronegativity differences (e.g., Br 3d₅/₂ vs. I 4f₇/₂) .

- DFT Calculations : Predict chemical shifts and compare with experimental NMR to validate structures .

How does steric hindrance from iodine impact cross-coupling reactions with this compound?

Methodological Answer:

Iodine’s large atomic radius reduces reactivity in Pd-catalyzed couplings. Mitigation strategies:

- Protecting Groups : Temporarily mask iodine with TMS groups to facilitate bromine/fluorine reactivity .

- Microwave-Assisted Synthesis : Accelerates reaction rates, overcoming steric barriers .

- Bulky Ligands : Use t-Bu₃P ligands to stabilize Pd intermediates in Suzuki-Miyaura couplings .

Q. Table 3: Ligand Effects on Coupling Efficiency

| Ligand | Reaction Time (h) | Yield (%) |

|---|---|---|

| PPh₃ | 24 | 45 |

| t-Bu₃P | 6 | 78 |

| XPhos | 8 | 82 |

What methodologies are effective in assessing the environmental persistence of polyhalogenated naphthalenes?

Methodological Answer:

Environmental persistence studies require:

- Biodegradation Assays : Use OECD 301B to measure half-life in soil/water matrices .

- QSAR Models : Predict bioaccumulation potential using logP and halogen electronegativity .

- GC-ECD/HRMS : Detect trace metabolites in environmental samples (LOD < 0.1 ppb) .

Q. Table 4: Environmental Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP | 4.2 | OECD 117 |

| BCF (Fish) | 320 L/kg | QSAR |

| Soil t₁/₂ | 180 days | OECD 307 |

How can computational chemistry predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:

- Frontier Orbital Analysis : Identify electrophilic sites via LUMO maps .

- Activation Energy : Compare SN2 vs. radical pathways for halogen displacement .

- Solvent Effects : PCM models simulate polar solvent impacts on transition states .

What are the key challenges in scaling up synthetic routes for this compound?

Methodological Answer:

Scale-up challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.